Cas no 1226236-40-3 (Cyclohexyl (3,5-difluorophenyl)methanol)

Cyclohexyl (3,5-difluorophenyl)methanol 化学的及び物理的性質
名前と識別子
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- Cyclohexyl (3,5-difluorophenyl)methanol
- Cyclohexyl(3,5-difluorophenyl)methanol
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- MDL: MFCD16069390
- インチ: 1S/C13H16F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
- InChIKey: BDBBQBNTXCBVMS-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)C(C1CCCCC1)O)F
計算された属性
- せいみつぶんしりょう: 226.117
- どういたいしつりょう: 226.117
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.6
Cyclohexyl (3,5-difluorophenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB430065-1 g |
Cyclohexyl (3,5-difluorophenyl)methanol |
1226236-40-3 | 1g |
€489.00 | 2022-03-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512951-1g |
Cyclohexyl(3,5-difluorophenyl)methanol |
1226236-40-3 | 97% | 1g |
¥3549.0 | 2023-04-04 | |
Ambeed | A847771-1g |
Cyclohexyl(3,5-difluorophenyl)methanol |
1226236-40-3 | 97% | 1g |
$517.0 | 2024-04-25 | |
Fluorochem | 399197-5g |
Cyclohexyl (3,5-difluorophenyl)methanol |
1226236-40-3 | 97.0% | 5g |
£1,692.00 | 2023-04-22 | |
Fluorochem | 399197-1g |
Cyclohexyl (3,5-difluorophenyl)methanol |
1226236-40-3 | 97.0% | 1g |
£578.00 | 2023-04-22 | |
abcr | AB430065-1g |
Cyclohexyl (3,5-difluorophenyl)methanol; . |
1226236-40-3 | 1g |
€1621.70 | 2024-08-03 |
Cyclohexyl (3,5-difluorophenyl)methanol 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Cyclohexyl (3,5-difluorophenyl)methanolに関する追加情報
Recent Advances in the Study of Cyclohexyl (3,5-difluorophenyl)methanol (CAS: 1226236-40-3) in Chemical Biology and Pharmaceutical Research
Cyclohexyl (3,5-difluorophenyl)methanol (CAS: 1226236-40-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of drug discovery and development. This research brief provides an overview of the latest findings related to this compound, highlighting its relevance in current scientific investigations.
The synthesis of Cyclohexyl (3,5-difluorophenyl)methanol has been optimized in recent years, with researchers employing advanced catalytic methods to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of asymmetric hydrogenation techniques to achieve enantioselective synthesis, which is critical for its application in chiral drug development. The compound's structural features, including the cyclohexyl and difluorophenyl groups, contribute to its stability and bioavailability, making it a promising candidate for further pharmacological evaluation.
In terms of biological activity, Cyclohexyl (3,5-difluorophenyl)methanol has shown potential as an inhibitor of specific enzymatic pathways. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its inhibitory effects on protein kinases involved in inflammatory responses. The compound's ability to modulate these pathways suggests its utility in developing novel anti-inflammatory agents. Additionally, preliminary in vitro studies have indicated its efficacy in targeting cancer cell lines, though further in vivo validation is required to confirm these findings.
The mechanistic insights into Cyclohexyl (3,5-difluorophenyl)methanol's action have been elucidated through computational modeling and X-ray crystallography. Researchers have identified key interactions between the compound and its target proteins, providing a foundation for structure-activity relationship (SAR) studies. These insights are invaluable for the design of derivatives with enhanced potency and selectivity. For example, a 2023 study in ACS Chemical Biology utilized molecular docking simulations to predict binding affinities, which were subsequently validated through biochemical assays.
Despite these advancements, challenges remain in the clinical translation of Cyclohexyl (3,5-difluorophenyl)methanol. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the compound's full therapeutic potential.
In conclusion, Cyclohexyl (3,5-difluorophenyl)methanol (CAS: 1226236-40-3) represents a promising scaffold in drug discovery, with recent studies underscoring its synthetic accessibility, biological activity, and mechanistic versatility. Continued research into its applications and derivatives is likely to yield significant contributions to the fields of chemical biology and pharmaceutical science.
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